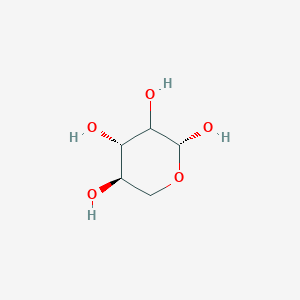
(2R,4S,5R)-oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-oxane-2,3,4,5-tetrol is a stereoisomer of oxane, a six-membered ring compound containing four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-oxane-2,3,4,5-tetrol typically involves the use of ephedrines and aldehyde impurities in ethyl acetate. The reaction conditions include dissolving ephedrines in a basic solution and extracting them with ethyl acetate. The aldehydes in ethyl acetate react with ephedrines to form oxazolidines .
Industrial Production Methods: the general approach involves the use of high-purity organic solvents and careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2R,4S,5R)-oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various oxane derivatives with different functional groups.
Scientific Research Applications
(2R,4S,5R)-oxane-2,3,4,5-tetrol has several scientific research applications, including its use in the synthesis of polyimide films with high glass transition temperatures and low optical retardation. These films are used in advanced optoelectronic applications . Additionally, the compound is used in the development of polyimide-based nanocomposites for applications in aerospace, microelectronic devices, separation membranes, catalysis, and sensors .
Mechanism of Action
The mechanism of action of (2R,4S,5R)-oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,4S,5R)-oxane-2,3,4,5-tetrol include other oxane derivatives with different stereochemistry and functional groups. These compounds share similar structural features but differ in their chemical and biological properties .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5-/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-YQWWZGPCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















